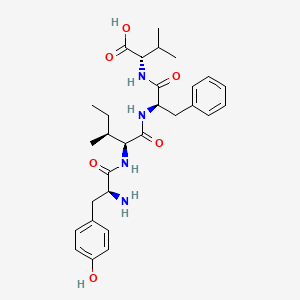

Tyrosyl-isoleucyl-phenylalanyl-valine

Beschreibung

Tyrosyl-isoleucyl-phenylalanyl-valine (Tyr-Ile-Phe-Val) is a tetrapeptide composed of the amino acids tyrosine (Tyr), isoleucine (Ile), phenylalanine (Phe), and valine (Val).

According to product listings, it is available in both industrial and pharmaceutical grades at 99% purity, packaged in 25 kg drums . Its molecular formula is estimated as C₃₃H₄₄N₄O₇ (calculated by summing constituent amino acids and subtracting water molecules lost during peptide bond formation).

Eigenschaften

CAS-Nummer |

93772-67-9 |

|---|---|

Molekularformel |

C29H40N4O6 |

Molekulargewicht |

540.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C29H40N4O6/c1-5-18(4)25(33-26(35)22(30)15-20-11-13-21(34)14-12-20)28(37)31-23(16-19-9-7-6-8-10-19)27(36)32-24(17(2)3)29(38)39/h6-14,17-18,22-25,34H,5,15-16,30H2,1-4H3,(H,31,37)(H,32,36)(H,33,35)(H,38,39)/t18-,22-,23+,24-,25-/m0/s1 |

InChI-Schlüssel |

ZRLAPVCGIOJNSE-XJTSNBOBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-isoleucyl-phenylalanyl-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of tyrosyl-isoleucyl-phenylalanyl-valine may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Types of Reactions:

Oxidation: Tyrosyl-isoleucyl-phenylalanyl-valine can undergo oxidation, particularly at the tyrosine residue, forming dityrosine or other oxidized derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under mild conditions.

Major Products:

Oxidation: Dityrosine, oxidized tyrosine derivatives.

Reduction: Reduced peptide forms.

Substitution: Modified peptides with substituted groups at specific positions.

Wissenschaftliche Forschungsanwendungen

Tyrosyl-isoleucyl-phenylalanyl-valine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.

Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of tyrosyl-isoleucyl-phenylalanyl-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Tyrosyl-isoleucyl-phenylalanyl-valine with structurally or functionally related compounds listed in and :

Key Observations:

Structural Diversity: Tyrosyl-isoleucyl-phenylalanyl-valine is distinguished by its tetrapeptide backbone, whereas Vasopressin (a nonapeptide) includes cysteine residues for disulfide bonding and arginine/glycine for receptor interaction . N-(2,3,4-Trihydroxybutyl)-L-valine is a monomeric valine derivative with a hydroxyl-rich side chain, enabling solubility in polar solvents, unlike the hydrophobic tetrapeptide .

L-Valine hydrobromide’s salt form enhances stability for pharmaceutical use, whereas Tyrosyl-isoleucyl-phenylalanyl-valine’s peptide structure may require specialized handling to prevent degradation .

Market Availability :

- All compounds listed in share identical purity (99%) and packaging (25 kg drums), indicating standardized production protocols for industrial-scale distribution .

Research Findings and Limitations

While the provided evidence lacks explicit studies on Tyrosyl-isoleucyl-phenylalanyl-valine, the following insights are derived from its structural analogs and product context:

- Hydrophobicity and Bioavailability : The high proportion of hydrophobic residues (Ile, Phe, Val) may limit aqueous solubility but enhance lipid membrane interaction, a trait exploited in drug delivery systems for poorly soluble APIs .

- Synthetic Peptide Trends : Short peptides like Tyr-Ile-Phe-Val are increasingly used as intermediates in peptide-based drug discovery, mirroring industry shifts toward targeted therapies .

- Data Gaps: No pharmacokinetic, toxicity, or efficacy data are available in the provided sources, highlighting the need for further research to validate speculative applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.